3'-鸟苷酸,二钠盐

描述

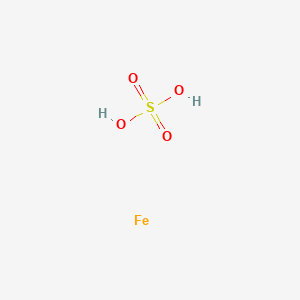

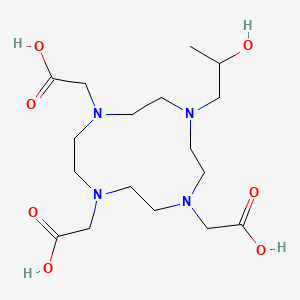

3’-Guanylic acid, disodium salt, also known as Disodium Guanylate, is a flavor enhancer . It is composed of guanine, ribose, and phosphate moieties and is a nucleotide monomer in messenger RNA .

Synthesis Analysis

Disodium Guanylate is obtained via chemical synthesis . The synthesis of Guanosine monophosphate (GMP), which is an important component of nucleotides, starts with D-ribose 5′-phosphate, a product of the pentose phosphate pathway .Molecular Structure Analysis

The molecular formula of 3’-Guanylic acid, disodium salt is C10H12N5Na2O8P . The molecular weight is 407.18 g/mol .Chemical Reactions Analysis

Guanosine monophosphate (GMP) is used as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside guanosine . GMP can also exist as a cyclic structure known as cyclic GMP. Within certain cells, the enzyme guanylyl cyclase makes cGMP from GTP .科学研究应用

Biochemical Research

3’-Guanylic acid, disodium salt is often used in biochemical research, particularly in studies involving RNA. As a monomer in RNA, it plays a crucial role in the formation of ribonucleic acid structures .

Pharmaceutical Applications

This compound is used in the pharmaceutical industry as a secondary standard and certified reference material . It’s important for ensuring the quality and consistency of pharmaceutical products.

Molecular Biology

In molecular biology, 3’-Guanylic acid, disodium salt is used in the synthesis of cyclic nucleotides . These cyclic nucleotides play a key role in many biological processes, including the regulation of ion channels, cellular responses to hormones, and intracellular signal transduction .

Food Industry

3’-Guanylic acid, disodium salt is also known as Disodium Guanylate, which is a food additive used as a flavor enhancer . It’s often found in a variety of processed foods, providing a savory or umami taste.

Genetic Research

This compound is used in genetic research for the study of gene expression and protein synthesis . It’s an essential component of the genetic code and plays a key role in the process of transcription and translation .

Medical Research

In medical research, 3’-Guanylic acid, disodium salt is used in the development of new therapeutic agents . For example, it’s used in the study of various diseases at the molecular level, contributing to the development of targeted treatments .

作用机制

Target of Action

3’-Guanylic acid, disodium salt, is a nucleoside analog that primarily targets viral replication and tumor growth . It is an antiviral agent active against herpes simplex virus type 1 and type 2, as well as cytomegalovirus . It also exhibits anticancer properties, showing promising results in animal models of glioma and lymphoma .

Mode of Action

The compound interacts with its targets by inhibiting viral replication and tumor growth . As a nucleoside analog, it can incorporate into the viral genome during replication, causing premature termination of the growing DNA or RNA chains, thereby inhibiting the replication of the virus .

Biochemical Pathways

3’-Guanylic acid, disodium salt, is a nucleotide used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside guanosine . The synthesis of GMP starts with D-ribose 5′-phosphate, a product of the pentose phosphate pathway . The synthesis proceeds by the gradual formation of the purine ring on carbon-1 of ribose .

Result of Action

The primary result of the action of 3’-Guanylic acid, disodium salt, is the inhibition of viral replication and tumor growth . By incorporating into the viral genome during replication, it prevents the virus from multiplying and spreading . Its anticancer properties may result in the inhibition of cancer cell proliferation .

Action Environment

The action, efficacy, and stability of 3’-Guanylic acid, disodium salt, can be influenced by various environmental factors. For instance, pH conditions can affect its stability . Moreover, it is soluble in water, which can influence its distribution and bioavailability

未来方向

Guanosine monophosphate is commercially produced by microbial fermentation . It is often used in synergy with disodium inosinate; the combination is known as disodium 5′-ribonucleotides. Disodium guanylate is often found in instant noodles, potato chips and snacks, savory rice, tinned vegetables, cured meats, and packet soup . Future research may focus on exploring more applications of this compound.

属性

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYOUTHOUPZZES-LGVAUZIVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117-68-0 (Parent) | |

| Record name | 3'-Guanylic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

407.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6027-83-4 | |

| Record name | 3'-Guanylic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Guanylic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)